molecular formula C7H4F3NO3 B1393083 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene CAS No. 1214326-24-5

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

Cat. No.: B1393083
CAS No.: 1214326-24-5
M. Wt: 207.11 g/mol
InChI Key: RGFJFSJXVNUFLP-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene typically involves the introduction of the difluoromethoxy group onto a fluoronitrobenzene precursor. One common method includes the reaction of 2-fluoro-3-nitroanisole with difluoromethylating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFJFSJXVNUFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673303
Record name 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214326-24-5
Record name 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium 2-chloro-2,2-difluoroacetate (7.14 g, 46.8 mmol) and potassium carbonate (3.50 g, 25.3 mmol) in DMF (10 mL) and water (2.5 mL) at 110° C. was added a solution of 2-fluoro-3-nitrophenol (2 g, 12.65 mmol) in DMF (10 mL) and the mixture was stirred at 110° C. for 6 h. After cooling down, the mixture was quenched with water and extracted with EtOAc. The organic layer was then washed with water, brine and dried over Na2SO4, filtered and concentrated. The crude material was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.79 (td, 1H), 7.45 (t, 1H), 5.15 (m, 1H), 7.44 (m, 1H). tR (HPLC conditions f): 2.09 min.
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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